molecular formula C11H9F3N2O B13679772 1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol

1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol

Cat. No.: B13679772
M. Wt: 242.20 g/mol
InChI Key: NPEZXHNHPFQFMP-UHFFFAOYSA-N
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Description

1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol is a compound that belongs to the class of pyrazoles, which are known for their diverse biological activities and applications in various fields. The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a compound of significant interest in pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can introduce various functional groups into the pyrazole ring .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-Methyl-3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol to minimize isomer byproducts?

  • Methodological Answer : The synthesis of 5-MTP (target compound) often competes with the formation of its isomer 3-MTP. A high-selectivity approach involves using ethyl 4,4,4-trifluoroacetoacetate (ETFAA) under controlled reaction conditions (e.g., temperature and solvent polarity). For instance, Lonza Ltd. demonstrated that adjusting the reaction medium's pH and employing stepwise purification (e.g., crystallization or chromatography) reduces isomer content to <2% .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions (e.g., trifluoromethyl group at C3) and confirm the hydroxyl group at C5 via proton deshielding .
  • Infrared Spectroscopy (IR) : Detects O-H stretching (~3200 cm1^{-1}) and C-F vibrations (~1100-1200 cm1^{-1}) .
  • X-ray Crystallography : Resolves bond angles and torsional strain in the pyrazole ring, as seen in structurally related pyrazole derivatives .

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group stabilizes negative charges during nucleophilic attack, enhancing reactivity at the pyrazole C5 position. This is evident in studies of similar pyrazoles, where substituents at C3 direct regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. What structural modifications enhance the biological activity of this compound in drug discovery?

  • Methodological Answer : Comparative studies show that electron-withdrawing groups (e.g., trifluoromethyl) at C3 improve metabolic stability and target binding. For example, replacing the phenyl ring with a pyridinyl group (as in 1-Methyl-3-(pyridin-4-yl)-1H-pyrazol-5-ol) increases solubility without compromising activity .

Q. How can researchers resolve contradictions in biological assay data (e.g., inconsistent IC50_{50} values)?

  • Methodological Answer : Discrepancies may arise from isomer impurities or assay conditions. Solutions include:

  • HPLC-Purity Analysis : Quantify isomer ratios (e.g., 5-MTP vs. 3-MTP) using reverse-phase chromatography .
  • Dose-Response Repetition : Validate activity across multiple cell lines or enzyme batches to rule out batch-specific variability .

Q. What computational strategies predict the compound’s binding interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use crystallographic data (e.g., from pyrazole-protein complexes) to model interactions. For instance, the trifluoromethyl group may occupy hydrophobic pockets in kinase targets .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett constants) with activity trends observed in analogs .

Q. How does the compound’s stability vary under different storage or reaction conditions?

  • Methodological Answer : Stability studies should include:

  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds (e.g., >200°C for related pyrazoles) .
  • pH-Dependent Degradation : Monitor hydroxyl group reactivity in acidic/basic media via LC-MS to identify degradation products .

Properties

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

2-methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C11H9F3N2O/c1-16-10(17)6-9(15-16)7-3-2-4-8(5-7)11(12,13)14/h2-6,15H,1H3

InChI Key

NPEZXHNHPFQFMP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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